molecular formula C15H14ClN3O2S B337991 1-(3-chloro-4-methylphenyl)-5-oxo-N-(2-thiazolyl)-3-pyrrolidinecarboxamide

1-(3-chloro-4-methylphenyl)-5-oxo-N-(2-thiazolyl)-3-pyrrolidinecarboxamide

Cat. No. B337991
M. Wt: 335.8 g/mol
InChI Key: MVKGEIODWGEBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-5-oxo-N-(2-thiazolyl)-3-pyrrolidinecarboxamide is a member of pyrrolidines.

Scientific Research Applications

Potential Anti-HIV Application

1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to the query chemical, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. Its structure features a pyrrolidine ring with a well-defined envelope conformation, and it forms infinite chains through hydrogen bonding with solvent molecules (Tamazyan et al., 2007).

Antioxidant Activity

Compounds bearing structural similarities, specifically derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been synthesized and screened for antioxidant activity. These derivatives exhibit significant antioxidant properties, with some showing higher activity than ascorbic acid, a well-known antioxidant. The structure of one such compound was confirmed through X-ray diffraction analysis (Tumosienė et al., 2019).

Antimicrobial Properties

A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which share a core structure with the query chemical, have demonstrated notable in vitro antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai et al., 2011).

properties

Product Name

1-(3-chloro-4-methylphenyl)-5-oxo-N-(2-thiazolyl)-3-pyrrolidinecarboxamide

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14ClN3O2S/c1-9-2-3-11(7-12(9)16)19-8-10(6-13(19)20)14(21)18-15-17-4-5-22-15/h2-5,7,10H,6,8H2,1H3,(H,17,18,21)

InChI Key

MVKGEIODWGEBBC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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